![molecular formula C12H18N2O2 B2655444 Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate CAS No. 1557797-41-7](/img/structure/B2655444.png)
Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate is a chemical compound with the molecular formula C12H18N2O2 It is an aromatic ester that contains both amino and ethyl groups attached to a benzoate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate typically involves the reaction of 4-nitrobenzoic acid with isopropylamine, followed by reduction and esterification. The general steps are as follows:
Nitration: 4-nitrobenzoic acid is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 4-amino-3-nitrobenzoic acid is reacted with isopropylamine to form the corresponding amide.
Esterification: Finally, the amide is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anesthetic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its analgesic properties may be due to its ability to block pain receptors or inhibit the release of pain-inducing substances.
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the isopropylamino group.
Procaine: An ester of para-aminobenzoic acid with similar anesthetic properties.
Benzocaine: Another ester of para-aminobenzoic acid used as a local anesthetic.
Uniqueness
Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate is unique due to the presence of both ethyl and isopropylamino groups, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can lead to different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
特性
IUPAC Name |
ethyl 4-amino-3-(propan-2-ylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-16-12(15)9-5-6-10(13)11(7-9)14-8(2)3/h5-8,14H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYWDDRYKFMBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(5-Chloro-2-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine](/img/structure/B2655361.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2655362.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2655369.png)
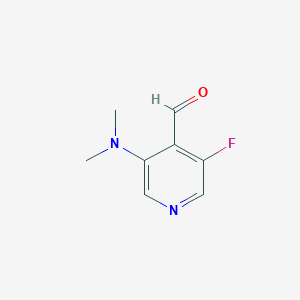

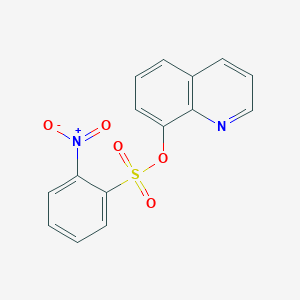
![4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide](/img/structure/B2655375.png)
![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)
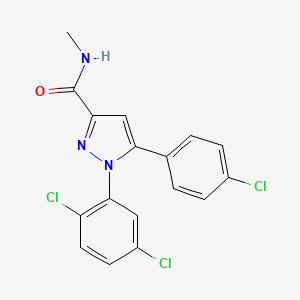
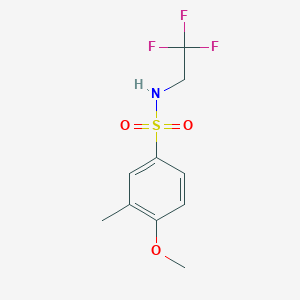
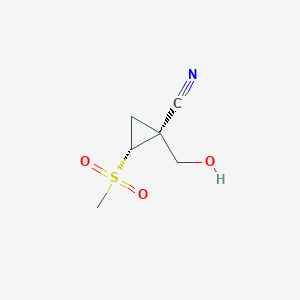
![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2655382.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)
